molecular formula C14H13N3 B232390 2-(3-Pyridinyl)-2-anilinopropanenitrile

2-(3-Pyridinyl)-2-anilinopropanenitrile

Cat. No. B232390
M. Wt: 223.27 g/mol
InChI Key: HQAJLDUHPSSFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Pyridinyl)-2-anilinopropanenitrile, also known as PPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. PPAP belongs to the class of phenylpropylamines and is structurally similar to amphetamine.

Scientific Research Applications

2-(3-Pyridinyl)-2-anilinopropanenitrile has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. 2-(3-Pyridinyl)-2-anilinopropanenitrile has also been investigated for its potential use in treating Parkinson's disease and Alzheimer's disease.

Mechanism of Action

2-(3-Pyridinyl)-2-anilinopropanenitrile acts as a selective dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of dopamine and other monoamine neurotransmitters. 2-(3-Pyridinyl)-2-anilinopropanenitrile has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in executive functioning and decision-making.
Biochemical and Physiological Effects:
2-(3-Pyridinyl)-2-anilinopropanenitrile has been shown to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory effects and protect against oxidative stress. 2-(3-Pyridinyl)-2-anilinopropanenitrile has been investigated for its potential use in treating depression, anxiety, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Pyridinyl)-2-anilinopropanenitrile in lab experiments is its selective dopamine reuptake inhibition, which makes it a useful tool for studying dopamine-related functions. 2-(3-Pyridinyl)-2-anilinopropanenitrile also has a long half-life, which allows for sustained effects. However, one limitation of using 2-(3-Pyridinyl)-2-anilinopropanenitrile in lab experiments is its potential for abuse, as it is structurally similar to amphetamine.

Future Directions

For research include investigating the safety and efficacy of 2-(3-Pyridinyl)-2-anilinopropanenitrile in treating neurodegenerative diseases, depression, and anxiety. 2-(3-Pyridinyl)-2-anilinopropanenitrile could also be used as a tool to study the role of dopamine in cognitive function and decision-making.

Synthesis Methods

2-(3-Pyridinyl)-2-anilinopropanenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-pyridinecarboxaldehyde and aniline with cyanoacetamide in the presence of a base to yield 2-(3-pyridinyl)-2-anilinopropanenitrile.

properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-anilino-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C14H13N3/c1-14(11-15,12-6-5-9-16-10-12)17-13-7-3-2-4-8-13/h2-10,17H,1H3

InChI Key

HQAJLDUHPSSFDV-UHFFFAOYSA-N

SMILES

CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2

Canonical SMILES

CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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